molecular formula C19H15F2N3OS B2843547 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226442-47-2

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2843547
CAS RN: 1226442-47-2
M. Wt: 371.41
InChI Key: FIYQENVEXKIMQC-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic molecule. It contains several functional groups including a phenyl group, a tolyl group, an imidazole ring, a thio group, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tolyl group is a type of aryl group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, tolyl groups can participate in nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, tolyl groups are considered nonpolar and hydrophobic .

Scientific Research Applications

Synthesis Methodologies

A significant application involves the synthesis of novel compounds through various chemical reactions. For example, Ghandi et al. (2006) described the synthesis of new unsymmetrical 4,5-dihydroxy-2-imidazolidinones, showcasing a method of cyclocondensation that includes elements similar to the chemical structure of the queried compound (Ghandi, Olyaei, & Salimi, 2006). Similarly, other researchers have developed methods for synthesizing heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, indicating a broader scope of chemical synthesis applications (El‐Mekabaty, 2015).

Photophysical Characterization and Chemosensors

Novel fluorescent diarylimidazolyl-phenylalanines prepared through chemical synthesis have been evaluated for their photophysical properties and potential as amino acid-based fluorimetric chemosensors for biologically and analytically important ions, showcasing the versatility of imidazole derivatives in sensor applications (Esteves, Raposo, & Costa, 2016).

Ion-pairing Effects and Electrochemical Studies

Studies have also delved into the electrochemical behavior of compounds, illustrating how the chemical structure similar to the queried compound plays a role in ion-pairing effects in ionic liquids, which could have implications for the design of new materials and electrochemical applications (Fry, 2003).

Novel Applications in Metal-based Chemotherapy

Furthermore, research into the complexes formed with compounds bearing similarity to the queried chemical structure has highlighted potential applications in novel metal-based chemotherapy against tropical diseases, demonstrating the pharmaceutical and medicinal chemistry applications of these compounds (Navarro et al., 2000).

properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3OS/c1-13-2-4-14(5-3-13)17-12-23-19(26-11-10-22)24(17)15-6-8-16(9-7-15)25-18(20)21/h2-9,12,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYQENVEXKIMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

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